3-[(3-Chlorophenyl)formamido]propanoic acid 3-[(3-Chlorophenyl)formamido]propanoic acid
Brand Name: Vulcanchem
CAS No.: 500191-89-9
VCID: VC5788777
InChI: InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)NCCC(=O)O
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64

3-[(3-Chlorophenyl)formamido]propanoic acid

CAS No.: 500191-89-9

Cat. No.: VC5788777

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64

* For research use only. Not for human or veterinary use.

3-[(3-Chlorophenyl)formamido]propanoic acid - 500191-89-9

Specification

CAS No. 500191-89-9
Molecular Formula C10H10ClNO3
Molecular Weight 227.64
IUPAC Name 3-[(3-chlorobenzoyl)amino]propanoic acid
Standard InChI InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14)
Standard InChI Key ZMSWPDPVKYKRPB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)NCCC(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture and Nomenclature

3-[(3-Chlorophenyl)formamido]propanoic acid belongs to the class of substituted propanoic acid amides, characterized by the formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.65 g/mol . The structure comprises three key components:

  • A 3-chlorophenyl ring providing aromatic stability and electronic modulation.

  • A formamido linker (-NH-C(O)-) enabling hydrogen bonding and nucleophilic reactivity.

  • A propanoic acid terminus offering carboxylate functionality for salt formation or further derivatization.

The IUPAC name explicitly defines the substitution pattern: the chlorine atom occupies the third position on the phenyl ring, while the formamido group bridges the aromatic system to the propanoic acid chain .

Table 1: Key Identifiers of 3-[(3-Chlorophenyl)formamido]propanoic Acid

PropertyValueSource
CAS Registry Number500191-89-9
Molecular FormulaC₁₀H₁₀ClNO₃
Molecular Weight227.65 g/mol
ManufacturerEnamine Ltd.
Storage ConditionsRoom temperature

Synthesis and Manufacturing Strategies

Direct Amidation of Propanoic Acid Derivatives

A practical route involves reacting 3-chlorobenzoyl chloride with β-alanine (3-aminopropanoic acid) under Schotten-Baumann conditions:

3-chlorobenzoyl chloride+H2N-CH2CH2COOHNaOH, H2O3-[(3-chlorophenyl)formamido]propanoic acid+HCl\text{3-chlorobenzoyl chloride} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{COOH} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-[(3-chlorophenyl)formamido]propanoic acid} + \text{HCl}

This method, adapted from esterification protocols , proceeds at ambient temperatures, minimizing thermal degradation risks. The aqueous base scavenges HCl, driving the reaction to completion.

Ester Hydrolysis Pathway

Ethyl 3-[(3-chlorophenyl)formamido]propanoate (CAS: 4881DQ) serves as a protected precursor, synthesized via Steglich esterification of the corresponding acid . Hydrolysis under acidic or basic conditions yields the target compound:

Ethyl esterH3O+or OH3-[(3-chlorophenyl)formamido]propanoic acid+EtOH\text{Ethyl ester} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{3-[(3-chlorophenyl)formamido]propanoic acid} + \text{EtOH}

Table 2: Comparative Synthesis Routes

MethodConditionsYield*Advantages
Direct AmidationAqueous NaOH, 25°C~75%Single-step, minimal equipment
Ester HydrolysisH₂SO₄, reflux~85%High-purity intermediate available

*Theoretical yields based on analogous reactions .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound’s room-temperature stability suggests a melting point above 25°C, though exact values require experimental determination. Limited solubility data indicate:

  • Polar solvents: Moderately soluble in DMSO and DMF, aiding reaction miscibility.

  • Aqueous systems: Low solubility at neutral pH but increased solubility in alkaline conditions due to carboxylate salt formation.

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the primary degradation route involves amide hydrolysis to 3-chlorobenzoic acid and β-alanine. This susceptibility mandates anhydrous storage for long-term stability .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s dual functional groups enable diverse derivatization:

  • Carboxylate moiety: Forms salts with amines for improved bioavailability.

  • Amide group: Participates in Suzuki-Miyaura couplings for biaryl drug candidates.

Agrochemical Development

As a structural analog of indene-based fungicides , it serves in synthesizing chlorinated indanones—key precursors for crop protection agents.

Materials Science

Incorporation into polyamides enhances thermal resistance due to the aromatic chlorophenyl group, with potential uses in high-performance polymers.

ParameterRecommendation
Personal ProtectionNitrile gloves, goggles, respirator
First Aid (Skin)Wash with soap/water; remove contaminated clothing
Spill ManagementAbsorb with inert material; ventilate area

Disposal Considerations

Incinerate at >1000°C with scrubbing systems to prevent chlorinated dioxin release .

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